5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by a pyrrolidine ring substituted with a p-tolyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid typically involves the reaction of p-tolylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the cyclization of p-tolylamine with a keto acid precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protease enzymes by binding to their active sites, thereby preventing substrate cleavage . The pathways involved include enzyme inhibition and signal transduction modulation .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Similar pyrrolidine ring but with a phenyl group instead of a p-tolyl group.
Uniqueness
5-Oxo-1-(p-tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its p-tolyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)13-10(12(15)16)6-7-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
WWRJLXUZLQPLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
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